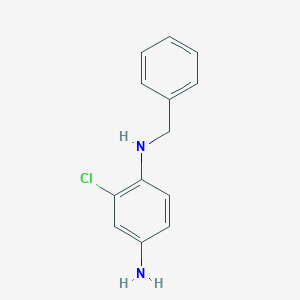

1-N-benzyl-2-chlorobenzene-1,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-N-benzyl-2-chlorobenzene-1,4-diamine is a chemical compound with the CAS Number: 104226-32-6 . It has a molecular weight of 232.71 and its IUPAC name is N1-benzyl-2-chloro-1,4-benzenediamine .

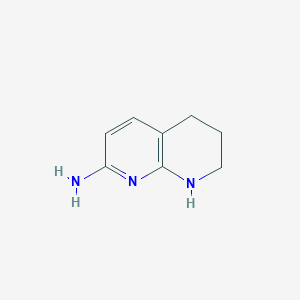

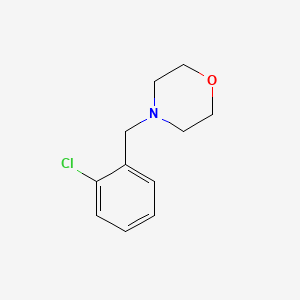

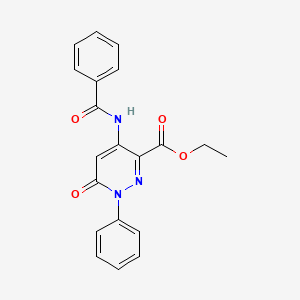

Molecular Structure Analysis

The molecular formula of 1-N-benzyl-2-chlorobenzene-1,4-diamine is C13H13ClN2 . The InChI code for this compound is 1S/C13H13ClN2/c14-12-8-11 (15)6-7-13 (12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 .Physical And Chemical Properties Analysis

1-N-benzyl-2-chlorobenzene-1,4-diamine is a liquid at room temperature .Applications De Recherche Scientifique

Electrochemical Synthesis and Applications

The electrochemical synthesis of derivatives related to 1-N-benzyl-2-chlorobenzene-1,4-diamine showcases its versatility in creating compounds with potential applications in materials science. For instance, anodic oxidation techniques have been employed to produce derivatives with high yields, avoiding the use of toxic reagents and highlighting a sustainable approach to chemical synthesis (Sharafi-kolkeshvandi et al., 2016).

Corrosion Inhibition

1-N-benzyl-2-chlorobenzene-1,4-diamine derivatives have been explored as corrosion inhibitors, demonstrating significant potential to protect metals in acidic environments. Novel synthesized compounds were found to exhibit high corrosion inhibition efficiency, making them suitable for applications in industrial maintenance and preservation of infrastructure (Singh & Quraishi, 2016).

Synthesis of New Derivatives and Their Applications

Research has focused on synthesizing new derivatives of 1-N-benzyl-2-chlorobenzene-1,4-diamine to explore their applications in various domains. For example, triazole derivatives of uracil and thymine have been synthesized, showing potential inhibitory activity against acidic corrosion of steels, suggesting applications in materials protection and coating technologies (Negrón-Silva et al., 2013).

Catalysis and Organic Synthesis

The catalytic properties of derivatives related to 1-N-benzyl-2-chlorobenzene-1,4-diamine have been investigated, showing their utility in facilitating carbon-nitrogen bond formation, a fundamental step in the synthesis of many organic compounds. This demonstrates the compound's relevance in synthetic organic chemistry, enabling the creation of complex molecules with potential pharmaceutical applications (Eynde et al., 1995).

Polymer Science and Materials Engineering

In polymer science, the derivatives of 1-N-benzyl-2-chlorobenzene-1,4-diamine have been utilized to synthesize high-performance materials. For example, aromatic polyamides and polyimides derived from these compounds exhibit outstanding thermal stability, mechanical strength, and chemical resistance, indicating their potential use in advanced engineering applications, aerospace, and electronics (Yang et al., 1996).

Safety and Hazards

Mécanisme D'action

Target of Action

Based on its structural similarity to benzene derivatives, it may interact with aromatic compounds and proteins in the body .

Mode of Action

Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzene derivatives can potentially affect various biochemical pathways due to their electrophilic aromatic substitution reactions .

Pharmacokinetics

Its molecular weight (23271) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The formation of a substituted benzene ring during its reaction suggests that it may cause structural changes in the molecules it interacts with .

Action Environment

The action of 1-N-benzyl-2-chlorobenzene-1,4-diamine can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is stored at room temperature . Additionally, its liquid physical form suggests that it may be sensitive to evaporation .

Propriétés

IUPAC Name |

1-N-benzyl-2-chlorobenzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSGBXYTDKQHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-benzyl-2-chlorobenzene-1,4-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2778659.png)

![2-((E)-2-((E)-2-chloro-3-((E)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B2778664.png)

![methyl 2-(2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2778665.png)

![2-(2,4-dichlorophenoxy)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2778668.png)

![2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2778669.png)

![N-ethyl-2-imino-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2778675.png)

![N-(furan-2-ylmethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2778677.png)